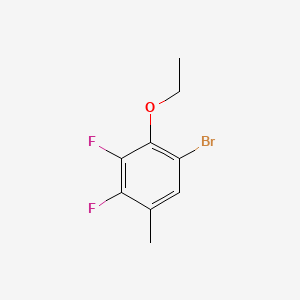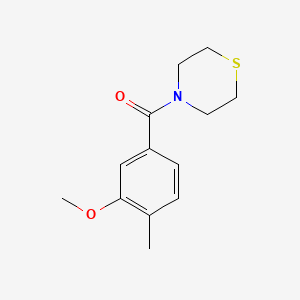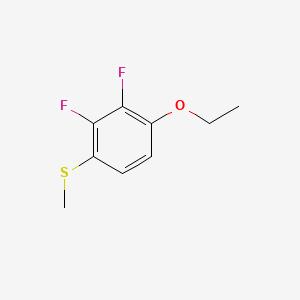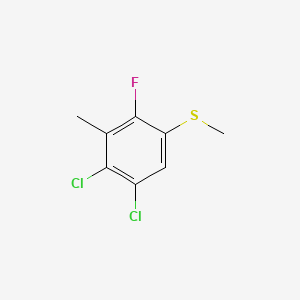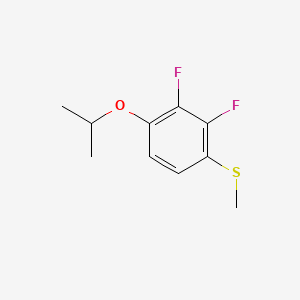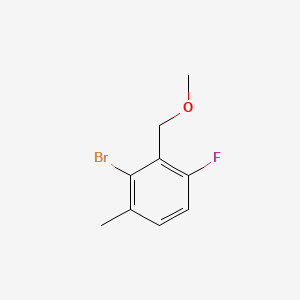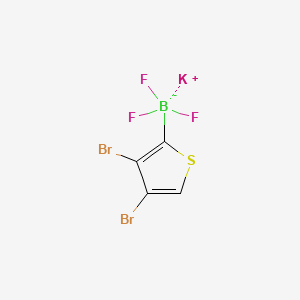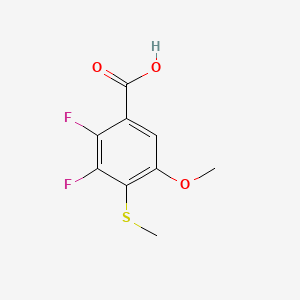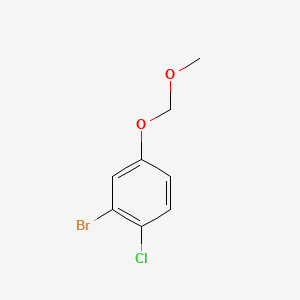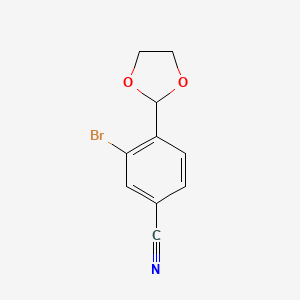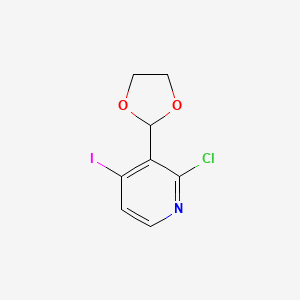
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a chemical compound with the molecular formula C8H8ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a 1,3-dioxolane group, which is a type of acetal functional group consisting of a 1,3-dioxolane ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, treatment of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of 1 with ethylene glycol followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .科学的研究の応用
Synthesis of Quinoline Derivatives
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a key intermediate in the synthesis of quinoline derivatives. These compounds are of significant interest due to their wide range of pharmacological activities. The compound can undergo various chemical reactions to construct fused or binary quinoline-core heterocyclic systems, which are essential in medicinal chemistry .
Biological Evaluation
The synthesized quinoline derivatives from this compound can be biologically evaluated for their potential as therapeutic agents. They are often tested for anticancer, antitubercular, and neurotrophic activities, as well as their effectiveness as cardiovascular agents .
Development of Cardiovascular Drugs
Due to its role in synthesizing polyhydroquinoline derivatives, this compound is instrumental in the development of new cardiovascular drugs. These derivatives have shown promise in treating various cardiovascular diseases, making the compound a valuable asset in drug discovery and development .
Anticancer Research
The compound’s derivatives are also explored for their anticancer properties. By modifying the quinoline core, researchers can develop new molecules that may inhibit the growth of cancer cells or induce apoptosis, contributing to cancer treatment strategies .
Suzuki-Miyaura Coupling Reactions
In the field of organic synthesis, this compound can be used in Suzuki-Miyaura coupling reactions. This is a pivotal cross-coupling method that allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules .
Heterocyclic Compound Synthesis
The compound is also significant in the synthesis of various heterocyclic compounds. These structures are the backbone of many pharmaceuticals and are crucial for the development of drugs with diverse biological activities .
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c9-7-6(5(10)1-2-11-7)8-12-3-4-13-8/h1-2,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNZONMWXJSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CN=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

